2'-Nor Thiamine Hydrochloride Salt, with the Chemical Abstracts Service (CAS) number 49614-72-4, is a derivative of thiamine, also known as vitamin B1. This compound is classified as a hydrochloride salt and is recognized for its role in various biological processes. It is primarily utilized in scientific research and has garnered attention for its potential applications in biochemical studies.
2'-Nor Thiamine Hydrochloride Salt is synthesized from thiamine through specific chemical modifications. It can be obtained from various chemical suppliers, and its production typically involves controlled laboratory conditions to ensure purity and quality.
This compound falls under several classifications:
The synthesis of 2'-Nor Thiamine Hydrochloride Salt involves several chemical reactions that modify the thiamine structure. The key steps include:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to achieve a high yield of the desired compound. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often used to verify purity levels, which are typically above 95% for commercial products .
The molecular structure of 2'-Nor Thiamine Hydrochloride Salt consists of a pyrimidine ring connected to a thiazole ring via a methylene bridge. The structural formula can be represented as follows:
Cl.[Cl-].Cc1c(CCO)sc[n+]1Cc2cncnc2N
InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12, , /p-1
The accurate mass of the compound is 322.0422 g/mol, and it has distinct functional groups that contribute to its biochemical activity.
2'-Nor Thiamine Hydrochloride Salt can participate in various chemical reactions typical for thiamine derivatives, including:
The reactivity of this compound is influenced by its functional groups, particularly the thiazole and pyrimidine moieties, which can engage in nucleophilic attacks or electrophilic substitutions.
The mechanism of action for 2'-Nor Thiamine Hydrochloride Salt primarily revolves around its role as a coenzyme in metabolic pathways. It is believed to facilitate enzymatic reactions involved in carbohydrate metabolism and amino acid catabolism.
Research indicates that derivatives like 2'-Nor Thiamine can influence enzyme activity by modulating coenzyme interactions, thus impacting energy production at the cellular level.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity levels.
2'-Nor Thiamine Hydrochloride Salt has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2